(4-Amino-5-methylthiophen-3-yl)methanol

Description

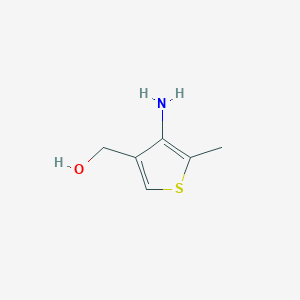

(4-Amino-5-methylthiophen-3-yl)methanol is a heterocyclic compound featuring a thiophene ring substituted with an amino group at position 4, a methyl group at position 5, and a hydroxymethyl group at position 2. Its molecular formula is C₆H₉NOS, with a molecular weight of 155.21 g/mol. The compound is typically synthesized via intramolecular nitrile oxidation, yielding colorless crystals with a melting point of 174–175°C (as the hydrochloride salt) .

Key structural features include:

- Thiophene backbone: Provides aromaticity and electronic conjugation.

- Methyl substituent: Influences steric and electronic properties.

- Hydroxymethyl group: Offers reactivity for further functionalization (e.g., esterification).

Properties

Molecular Formula |

C6H9NOS |

|---|---|

Molecular Weight |

143.21 g/mol |

IUPAC Name |

(4-amino-5-methylthiophen-3-yl)methanol |

InChI |

InChI=1S/C6H9NOS/c1-4-6(7)5(2-8)3-9-4/h3,8H,2,7H2,1H3 |

InChI Key |

QDZQZWAZIVNFFE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CS1)CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including (4-Amino-5-methylthiophen-3-yl)methanol, can be achieved through several methods. Common synthetic routes include:

Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.

Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

Fiesselmann Synthesis: This involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives.

Industrial Production Methods

Industrial production of thiophene derivatives often involves scalable and efficient synthetic routes. The Gewald reaction is particularly favored for its simplicity and high yield .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-5-methylthiophen-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products

Oxidation: Aldehydes and carboxylic acids.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

(4-Amino-5-methylthiophen-3-yl)methanol has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its pharmacological properties.

Mechanism of Action

The mechanism of action of (4-Amino-5-methylthiophen-3-yl)methanol involves its interaction with molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, modulating their activity. For example, thiophene derivatives are known to inhibit certain enzymes, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural analogs of (4-Amino-5-methylthiophen-3-yl)methanol are distinguished by variations in the substituents at positions 5 and 3 of the thiophene ring. Below is a detailed comparison based on synthesis, physical properties, spectral data, and inferred reactivity.

Substituent Variations and Physical Properties

| Compound Name | Substituent (Position 5) | Molecular Formula | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| This compound | Methyl | C₆H₉NOS | 174–175 (HCl salt) | 58–62* |

| (4-Amino-5-ethylthiophen-3-yl)methanol | Ethyl | C₇H₁₁NOS | 168–170 (HCl salt) | 58 |

| (4-Amino-5-phenylthiophen-3-yl)methanol | Phenyl | C₁₁H₁₀NOS | 178–180 (HCl salt) | 62 |

| (4-Amino-5-benzylthiophen-3-yl)methanol | Benzyl | C₁₂H₁₃NOS | 175–177 (HCl salt) | 60 |

Key Observations :

- Steric Effects : Bulky substituents (e.g., phenyl, benzyl) increase melting points due to enhanced crystal packing efficiency.

- Solubility : Hydrochloride salts exhibit higher melting points and improved aqueous solubility compared to free bases.

- Synthetic Yield : Ethyl and methyl derivatives show comparable yields (~58–62%), suggesting similar reaction efficiencies.

Spectral Data and Electronic Effects

Infrared (IR) Spectroscopy

- Amino Group: All analogs show strong N–H stretching vibrations near 3370–3365 cm⁻¹ .

- Hydroxymethyl Group : O–H stretching appears at 2850–2870 cm⁻¹ , with intensity variations depending on hydrogen bonding.

¹H NMR Spectroscopy

| Compound | δ (ppm) for Key Protons |

|---|---|

| This compound | 4.29 (s, 2H, CH₂OH), 2.64 (q, CH₂CH₃)* |

| (4-Amino-5-ethylthiophen-3-yl)methanol | 1.27 (t, CH₃), 2.64 (q, CH₂) |

| (4-Amino-5-phenylthiophen-3-yl)methanol | 7.31–7.28 (m, aromatic H) |

Key Observations :

- Electronic Effects : Phenyl substituents deshield aromatic protons (δ 7.31 ppm) due to conjugation with the thiophene ring.

- Methyl/Ethyl Groups : Ethyl substituents introduce splitting patterns (triplet for CH₃, quartet for CH₂), absent in methyl derivatives.

Reactivity and Functionalization Potential

- Esterification : The hydroxymethyl group in all analogs can react with acyl chlorides or anhydrides to form esters, enhancing lipophilicity .

- Salt Formation : Hydrochloride salts are readily formed, improving stability and bioavailability.

- Biological Activity : Phenyl and benzyl analogs may exhibit enhanced antimicrobial or antiradical activity due to extended π-systems, as seen in related thiophene-triazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.